molecular formula C6H3N3O2 B025727 3-Nitroisonicotinonitrile CAS No. 103698-09-5

3-Nitroisonicotinonitrile

Cat. No.: B025727
CAS No.: 103698-09-5
M. Wt: 149.11 g/mol
InChI Key: WQSGWOANQDEUHL-UHFFFAOYSA-N
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Preparation Methods

The preparation of 3-nitroisonicotinonitrile involves several synthetic routes:

Chemical Reactions Analysis

3-Nitroisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Nitroisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitroisonicotinonitrile involves its interaction with molecular targets and pathways. The nitrile group in the compound plays a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

3-Nitroisonicotinonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its nitro group, which imparts specific reactivity and properties that are valuable in various applications.

Properties

IUPAC Name

3-nitropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSGWOANQDEUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306127
Record name 3-Nitro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103698-09-5
Record name 3-Nitro-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103698-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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